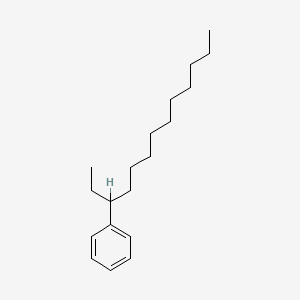

Benzene, (1-ethylundecyl)-

Descripción general

Descripción

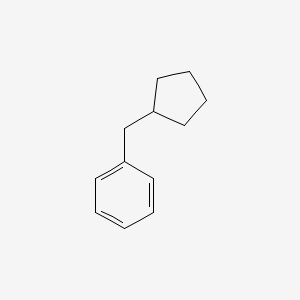

“Benzene, (1-ethylundecyl)-” is a chemical compound with the formula C19H32 . It has a molecular weight of 260.4574 . The compound is a subclass of chemical compounds and is found in the taxon Acca sellowiana .

Molecular Structure Analysis

The molecular structure of “Benzene, (1-ethylundecyl)-” can be represented by the InChI string:InChI=1S/C19H32/c1-3-5-6-7-8-9-10-12-15-18(4-2)19-16-13-11-14-17-19/h11,13-14,16-18H,3-10,12,15H2,1-2H3 . This indicates that the molecule consists of a benzene ring attached to an ethylundecyl group. The exact 3D structure can be viewed using specific software . Physical And Chemical Properties Analysis

“Benzene, (1-ethylundecyl)-” is a nonpolar molecule and is usually a colorless liquid . It is immiscible with water but is readily miscible with organic solvents . Upon combustion, it can produce a sooty flame .Aplicaciones Científicas De Investigación

Environmental Monitoring and Air Quality Analysis

- Benzene, toluene, ethylbenzene, and xylenes (BTEX) are hazardous air pollutants. Research has developed a simple, low-budget, and accurate method for quantifying BTEX in ambient air using SPME and GC-MS. This method is vital for monitoring air quality and environmental health (Baimatova et al., 2016).

Pollutant Removal Techniques

- Studies have explored methods for removing ethyl benzene vapor pollutants from the air. For instance, using TiO2 nanoparticles immobilized on ZSM-5 zeolite under UV radiation showed potential in removing ethyl benzene from the air, which is crucial for controlling and eliminating toxic chemical vapors (Derakhshan-Nejad et al., 2020).

Catalytic Processes and Chemical Reactions

- In the field of homogeneous catalysis, research has developed a palladium catalyst based on benzene derivatives for alkoxycarbonylation of alkenes. This process is significant for transforming alkenes into versatile ester products, impacting chemical industry and research laboratories (Dong et al., 2017).

Ionic Liquids and Separation Technologies

- The study of ionic liquids like 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl) sulfonyl}amide has shown potential in separating benzene from alkanes. This could offer alternative solutions in liquid extraction processes for removing aromatic compounds from mixtures with alkanes, thus impacting the field of green chemistry (Arce et al., 2007).

Biofiltration and Bioremediation

- Research has investigated the use of the fungus Paecilomyces variotii in biofiltration of BTEX, including benzene and ethylbenzene. This approach is a promising method for removing widespread contaminants from the environment, thus aiding in bioremediation efforts (García-Peña et al., 2008).

Health and Safety Monitoring

- A method for evaluating urinary S-phenylmercapturic acid (S-PMA), a metabolite of benzene, in humans has been developed. This technique is crucial for assessing occupational exposures to benzene and ensuring workplace safety (Maestri et al., 1993).

Safety and Hazards

Exposure to benzene can cause harmful effects on the bone marrow and can cause a decrease in red blood cells, leading to anemia . It can also cause excessive bleeding and can affect the immune system, increasing the chance for infection . Long-term exposure may affect bone marrow and blood production . Short-term exposure to high levels of benzene can cause drowsiness, dizziness, unconsciousness, and death .

Propiedades

IUPAC Name |

tridecan-3-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32/c1-3-5-6-7-8-9-10-12-15-18(4-2)19-16-13-11-14-17-19/h11,13-14,16-18H,3-10,12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZMNLVGDGMQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875201 | |

| Record name | BENZENE, (1-ETHYLUNDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyltridecane | |

CAS RN |

4534-52-5 | |

| Record name | Benzene, (1-ethylundecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-ETHYLUNDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

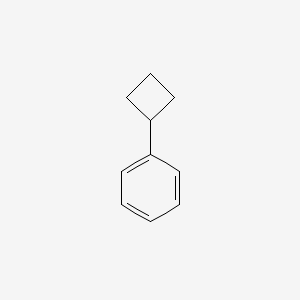

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B3052713.png)